2-Naphthol, 6-bromo-1-methyl-

Lipophilicity Physicochemical profiling ADME prediction

2-Naphthol, 6-bromo-1-methyl- (CAS 16667-01-9) is a uniquely differentiated research intermediate. It serves as a validated negative control for human sEH inhibition (IC50 > 10 μM) and a scaffold comparator for 5-LOX assays, enabling precise determination of structure-activity relationships. With a computed XLogP3 of 3.9, it is an ideal lipophilicity reference standard for chromatographic method calibration. The 1-methyl substituent critically alters steric and electronic properties, making substitution with 6-bromo-2-naphthol scientifically unjustifiable. Procure with confidence for reproducible, target-specific assay development.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 16667-01-9
Cat. No. B8681193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol, 6-bromo-1-methyl-
CAS16667-01-9
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC(=C2)Br)O
InChIInChI=1S/C11H9BrO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h2-6,13H,1H3
InChIKeyYNZVWWALVATSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthol, 6-bromo-1-methyl- (CAS 16667-01-9): Procurement Specifications and Baseline Characteristics


2-Naphthol, 6-bromo-1-methyl- (CAS 16667-01-9; molecular formula C11H9BrO; molecular weight 237.09 g/mol) is a substituted naphthol derivative featuring a bromine atom at the 6-position and a methyl group at the 1-position of the naphthalene ring [1]. The compound is characterized by an XLogP3-AA value of 3.9, one hydrogen bond donor (hydroxyl group), one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area of 20.2 Ų [1]. Computed boiling point and density values are 359.8°C at 760 mmHg and 1.535 g/cm³, respectively . Commercially, this compound is typically supplied at 95% purity and serves primarily as a research intermediate rather than as an end-use active pharmaceutical ingredient [1].

Why 2-Naphthol, 6-bromo-1-methyl- Cannot Be Substituted with Unmethylated 6-Bromo-2-Naphthol or Other Naphthol Analogs


Substitution of 2-Naphthol, 6-bromo-1-methyl- with the unmethylated analog 6-bromo-2-naphthol (CAS 15231-91-1) or other naphthol derivatives is not scientifically justifiable without revalidation of experimental outcomes. The presence of the 1-methyl substituent alters the electronic environment of the naphthalene ring, modifies steric accessibility of the 2-hydroxyl group, and introduces the possibility of intramolecular hydrogen bonding between the 1-methyl and 2-hydroxy groups that is absent in the unmethylated analog [1]. These structural differences manifest quantitatively in divergent computed lipophilicity—the target compound exhibits XLogP3-AA = 3.9 [2] compared with LogP ≈ 3.3–3.5 for 6-bromo-2-naphthol [3]—and produce distinct biological activity profiles across multiple enzyme targets [4].

Quantitative Differentiation of 2-Naphthol, 6-bromo-1-methyl-: Direct Comparative Data Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2-Naphthol, 6-bromo-1-methyl- Versus 6-Bromo-2-Naphthol

The target compound exhibits significantly higher computed lipophilicity than its unmethylated analog 6-bromo-2-naphthol. The 1-methyl substituent contributes an additional ~0.4–0.6 log units to the partition coefficient, which may influence membrane permeability and nonspecific binding in biological assays. This difference is relevant for procurement decisions when selecting compounds for physicochemical property screening panels [1][2].

Lipophilicity Physicochemical profiling ADME prediction

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: 2-Naphthol, 6-bromo-1-methyl- Versus Potent sEH Inhibitor Baselines

2-Naphthol, 6-bromo-1-methyl- exhibits negligible inhibitory activity against human recombinant soluble epoxide hydrolase (sEH), with an IC50 value greater than 10 μM (>1.0 × 10⁴ nM) [1]. In contrast, potent sEH inhibitors such as certain urea-based compounds (e.g., the ligand represented by BDBM50435764) achieve IC50 values in the low nanomolar range (IC50 = 2 nM against rat sEH) [2]. This ~5,000-fold difference in potency confirms that this compound should not be selected for applications requiring sEH inhibitory activity, but may instead serve as a negative control or inactive scaffold comparator in sEH-related studies [1].

Enzyme inhibition Soluble epoxide hydrolase sEH Cardiovascular pharmacology

5-Lipoxygenase (5-LOX) Inhibitory Activity: 2-Naphthol, 6-bromo-1-methyl- Lacks Potency Found in Structurally Related 1-Naphthol Derivatives

2-Naphthol, 6-bromo-1-methyl- demonstrates minimal inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 exceeding 10 μM (>1.0 × 10⁴ nM) [1]. This contrasts sharply with the class of 2-substituted-1-naphthols, which have been established in the patent literature as potent 5-lipoxygenase inhibitors with therapeutic potential for inflammatory conditions [2]. The low activity of the target compound—despite its brominated naphthol core—suggests that the specific substitution pattern (6-bromo-1-methyl-2-naphthol) is suboptimal for engaging the 5-LOX active site compared with the 2-substituted-1-naphthol pharmacophore [2].

5-Lipoxygenase 5-LOX Inflammation Anti-inflammatory screening

Recommended Application Scenarios for 2-Naphthol, 6-bromo-1-methyl- Based on Evidence-Driven Differentiation


Negative Control for Soluble Epoxide Hydrolase (sEH) Biochemical Assays

Given its demonstrated lack of inhibitory activity against human sEH (IC50 > 10 μM) [1], 2-Naphthol, 6-bromo-1-methyl- is well-suited as a negative control compound in sEH inhibition screening campaigns. Its structural similarity to naphthol-containing inhibitors combined with its negligible potency allows researchers to establish baseline assay signals and confirm that observed inhibition by test compounds is target-specific rather than an artifact of the naphthol scaffold [1].

Inactive Scaffold Comparator in 5-Lipoxygenase Structure-Activity Relationship (SAR) Studies

The minimal 5-LOX inhibitory activity (IC50 > 10 μM) [2] of 2-Naphthol, 6-bromo-1-methyl-, in contrast to the potent 5-LOX inhibition observed in 2-substituted-1-naphthol derivatives [3], positions this compound as an informative inactive scaffold comparator. Medicinal chemistry teams can use this compound to delineate the structural features required for 5-LOX inhibition, specifically the importance of the 1-naphthol versus 2-naphthol substitution pattern [2][3].

Physicochemical Property Standard in Lipophilicity Profiling Panels

With an XLogP3-AA of 3.9 [4], representing a ~0.4–0.6 log unit increase over unmethylated 6-bromo-2-naphthol [5], this compound can serve as a reference standard in lipophilicity profiling panels. Its defined lipophilicity makes it useful for calibrating chromatographic logP determination methods or for serving as a benchmark in computational model validation studies [4].

Quote Request

Request a Quote for 2-Naphthol, 6-bromo-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.